molecular formula C10H12ClN5O2 B249607 N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine

Cat. No. B249607
M. Wt: 269.69 g/mol
InChI Key: JBEIRRFYPHHSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine, also known as Ro-15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. It has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine acts as a selective antagonist of the benzodiazepine site of the GABA-A receptor. The GABA-A receptor is a pentameric protein complex that mediates the majority of fast synaptic inhibition in the central nervous system. The binding of benzodiazepines to the receptor enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This compound blocks the binding of benzodiazepines to the receptor, leading to a decrease in the frequency of chloride ion channel opening and subsequent depolarization of the neuron.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the affinity of the GABA-A receptor for benzodiazepines, leading to a decrease in the sedative and anxiolytic effects of benzodiazepines. This compound has also been found to increase the release of dopamine in the nucleus accumbens, leading to an increase in locomotor activity.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site of the GABA-A receptor, allowing researchers to study the effects of benzodiazepines on the central nervous system without interference from other compounds. This compound is also stable and easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to administer to animals or cells. This compound also has a short half-life, requiring frequent dosing to maintain its effects.

Future Directions

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has several potential future directions for scientific research. It could be used to study the effects of benzodiazepines on memory and anxiety in animal models. This compound could also be used to study the role of the benzodiazepine site in the modulation of GABA-A receptor function in various brain regions. Additionally, this compound could be used to study the effects of benzodiazepines on the reward system in the brain and their potential for abuse.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine involves several steps. Firstly, 3-chloro-4,5-dimethoxybenzyl chloride is reacted with sodium azide to obtain 3-azido-4,5-dimethoxybenzyl chloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to obtain the tetrazole ring. Finally, the tetrazole compound is reduced with sodium borohydride to obtain this compound.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. It has been found to be a selective antagonist of the benzodiazepine site of the GABA-A receptor. This compound has been used to study the role of the benzodiazepine site in the modulation of GABA-A receptor function and the effects of benzodiazepines on memory and anxiety.

properties

Molecular Formula

C10H12ClN5O2

Molecular Weight

269.69 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C10H12ClN5O2/c1-17-8-4-6(3-7(11)9(8)18-2)5-12-10-13-15-16-14-10/h3-4H,5H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

JBEIRRFYPHHSOM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.